molecular formula C16H17ClN4O B3003996 N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide CAS No. 2034294-16-9

N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No.: B3003996
CAS No.: 2034294-16-9
M. Wt: 316.79
InChI Key: YOZGQWXNCYFFKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide is a sophisticated small molecule based on the 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) scaffold, a privileged chemotype in modern medicinal chemistry . This compound represents a structurally optimized analogue derived from lead compounds identified as potent type II Hepatitis B Virus (HBV) capsid assembly modulators (CAMs) . Research indicates that the (6S)-cyclopropyl configuration on the DPPC skeleton is critically important for superior biological activity, demonstrating excellent anti-HBV activity in experimental models, low cytotoxicity profiles, and acceptable oral pharmacokinetic properties, making it a valuable chemical tool for investigating viral replication mechanisms . The compound's core structure is part of a broader class of nitrogen-containing heterocycles, similar to pyrazolo[1,5-a]pyrimidines, which are known for their significant photophysical properties and broad bioactivity, including notable antitumor and enzymatic inhibitory potential . The synthetic access to such densely functionalized N-heterocycles has been advanced through modern, catalyst-free cascade methodologies, allowing for the efficient production of complex pyrazole-pyrazine hybrids that are highly relevant in anti-cancer research, particularly against colorectal cancer cell lines . As a research chemical, this compound is specifically designed for investigating viral capsid assembly dynamics, exploring structure-activity relationships in HBV therapy, and potentially profiling its activity against other molecular targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c17-13-3-1-2-4-14(13)18-16(22)20-7-8-21-12(10-20)9-15(19-21)11-5-6-11/h1-4,9,11H,5-8,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZGQWXNCYFFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its anticancer properties. This article provides a detailed overview of its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo derivatives, characterized by their unique bicyclic structure that includes a pyrazole ring fused with a pyrazine moiety. The presence of the chlorophenyl and cyclopropyl groups enhances its biological activity by influencing its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including this compound. For instance, compounds with similar structures have shown promising results in inhibiting glioma cell lines by targeting key oncogenic pathways:

  • Mechanism of Action : The compound has been reported to inhibit the AKT signaling pathway, which is crucial in cancer cell survival and proliferation. In vitro studies demonstrated that it effectively reduced the formation of neurospheres derived from glioma stem cells, indicating its potential as a therapeutic agent against glioblastoma .
  • Selectivity : Importantly, these compounds exhibited lower cytotoxicity towards non-cancerous cells, suggesting a selective action that could minimize side effects in therapeutic applications .

2. Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer progression:

  • Inhibition Profile : In screening against 139 purified kinases, this compound demonstrated significant inhibitory activity against AKT2 (PKBβ), with an IC50 value indicating effective inhibition at low concentrations . This specificity is crucial for developing targeted cancer therapies.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayResultReference
AnticancerGlioma CellsInhibited neurosphere formation
Kinase InhibitionAKT2 (PKBβ)IC50 = 12 μM
SelectivityNon-cancerous CellsReduced cytotoxicity

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that optimize yield and purity. The structure-activity relationship studies suggest that modifications on the pyrazole ring and substituents significantly affect biological activity:

  • Chloro Substitution : The presence of the chlorophenyl group is essential for enhancing the compound's potency against specific kinases.
  • Cyclopropyl Group : This moiety contributes to the lipophilicity and overall binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

HBV Capsid Modulation: The target compound and its (6S)-cyclopropyl analog share a carboxamide group critical for HBV activity.

Synthetic Intermediates : Brominated derivatives (e.g., tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate) serve as intermediates for Suzuki-Miyaura couplings, enabling diversification of the pyrazine ring .

Activity in Oncology : Derivatives with methyl and fluorophenyl groups (e.g., ) exhibit apoptosis-inducing activity, suggesting the scaffold's applicability beyond virology .

Structure-Activity Relationship (SAR) Insights

  • Cyclopropyl Substituent : Enhances metabolic stability and HBV potency compared to bulkier groups (e.g., tert-butyl) .
  • Chlorophenyl Carboxamide : The 2-chlorophenyl moiety may improve lipophilicity and target engagement via π-π stacking.
  • Electron-Withdrawing Groups: Trifluoromethyl () or cyano groups () can modulate electronic properties, affecting binding kinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.